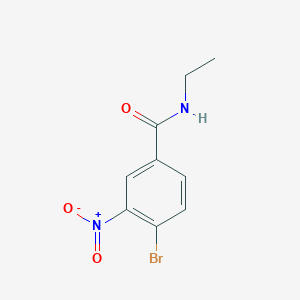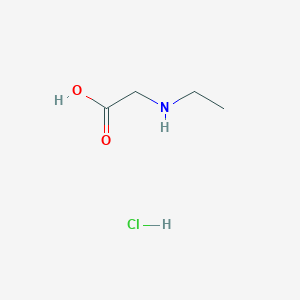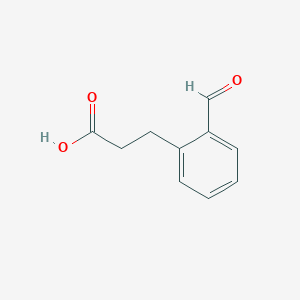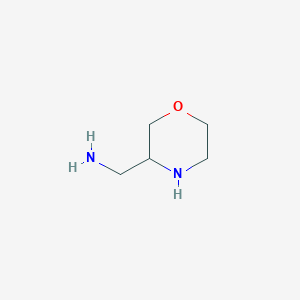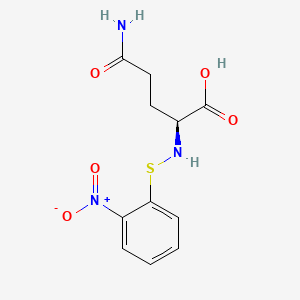
N-o-NPS-L-GLUTAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-o-NPS-L-GLUTAMINE is a derivative of the amino acid glutamine, which plays a crucial role in various metabolic processes. This compound is of significant interest due to its potential applications in scientific research, medicine, and industry. Glutamine itself is a non-essential amino acid, meaning it can be synthesized by the human body, but it becomes conditionally essential under certain physiological conditions, such as illness or stress.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-o-NPS-L-GLUTAMINE typically involves the protection of the amino and carboxyl groups of glutamine, followed by the introduction of the N-o-NPS group. The reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes steps such as:
Protection of Functional Groups: Using protecting agents to shield the amino and carboxyl groups.
Introduction of N-o-NPS Group: Employing specific reagents and catalysts.
Deprotection: Removing the protecting groups to yield the final product.
Chemical Reactions Analysis
Types of Reactions: N-o-NPS-L-GLUTAMINE can undergo various chemical reactions, including:
Oxidation: Involving oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Using reducing agents to remove oxygen or add hydrogen.
Substitution: Replacing one functional group with another under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-o-NPS-L-glutamic acid, while reduction could produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-o-NPS-L-GLUTAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for potential therapeutic applications, including cancer treatment and immune modulation.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of N-o-NPS-L-GLUTAMINE involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in glutamine metabolism, influencing processes such as:
Cellular Energy Production: Through its role in the tricarboxylic acid (TCA) cycle.
Protein Synthesis: By providing nitrogen for the synthesis of amino acids and nucleotides.
Immune Response: Modulating the activity of immune cells and inflammatory pathways.
Comparison with Similar Compounds
L-Glutamine: The parent compound, essential for various metabolic processes.
L-Glutamic Acid: Another derivative involved in neurotransmission and protein synthesis.
L-Alanyl-L-Glutamine: A dipeptide used in clinical nutrition.
Uniqueness: N-o-NPS-L-GLUTAMINE is unique due to the presence of the N-o-NPS group, which imparts distinct chemical properties and potential biological activities. This modification can enhance its stability, bioavailability, and interaction with specific molecular targets compared to its parent compound, L-glutamine.
Properties
CAS No. |
7685-73-6 |
|---|---|
Molecular Formula |
C11H13N3O5S |
Molecular Weight |
299.31 g/mol |
IUPAC Name |
5-amino-2-[(2-nitrophenyl)sulfanylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5S/c12-10(15)6-5-7(11(16)17)13-20-9-4-2-1-3-8(9)14(18)19/h1-4,7,13H,5-6H2,(H2,12,15)(H,16,17) |
InChI Key |
NBRYAVKKYCYBRR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



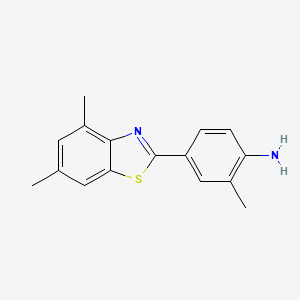
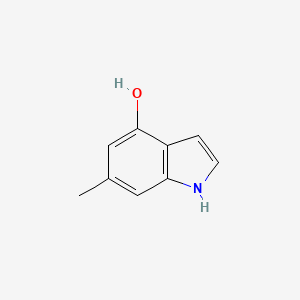
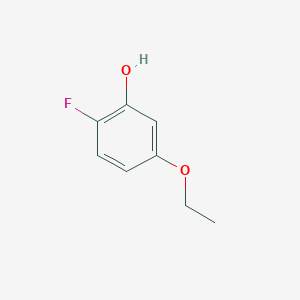

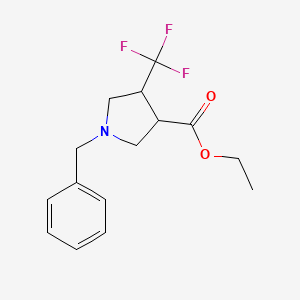
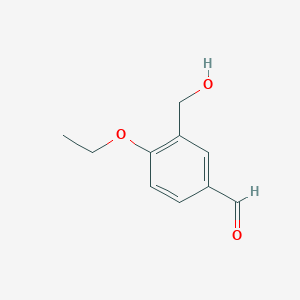
![N-methyl-N-[2-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1612079.png)
